N-(1-Phenylethyl)-trans-cinnamylamine
Description
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34g/mol |
IUPAC Name |
(E)-3-phenyl-N-(1-phenylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H19N/c1-15(17-12-6-3-7-13-17)18-14-8-11-16-9-4-2-5-10-16/h2-13,15,18H,14H2,1H3/b11-8+ |
InChI Key |
NDGYDBMQLKJWKE-DHZHZOJOSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~300 (est.) | 4.2 | 1 | 1 |
| N-Methyl-1-phenylethylamine | 210–215 | 1.8 | 1 | 1 |
| N-(1-Phenylethyl)aziridine-2-carboxylate | N/A | 2.5 | 0 | 3 |
| Cinnamoylglycine | N/A | 1.5 | 2 | 3 |
Preparation Methods
Substrate Selection and Reaction Optimization
The Heck reaction, as detailed in, employs N-Boc-allylamine and aryl bromides to construct the trans-cinnamylamine scaffold. Bromobenzene derivatives bearing electron-withdrawing groups enhance reactivity, with Pd(OAc)₂ (1 mol%) and SPhos ligand in N-methylpyrrolidone (NMP) at 100°C delivering 75–85% regioselectivity for the trans-isomer. Critical parameters include:
-
Base : K₂CO₃ (2.5 equiv) minimizes side reactions.
-
Solvent : NMP ensures solubility of aryl bromides and prevents Pd leaching.
-
Ligand : Bulky phosphines (e.g., SPhos) suppress β-hydride elimination, preserving stereointegrity.
Post-reaction Boc deprotection using HCl in dioxane yields the free trans-cinnamylamine hydrochloride, which is neutralized with NaOH to isolate the primary amine (55–65% yield).
Scalability and Purification
Gram-scale reactions (up to 5 g) avoid chromatography by precipitating impurities during salt formation. For instance, treating the crude product with HCl in ethanol followed by filtration removes Pd residues and Boc-byproducts.
Alkylation of trans-Cinnamylamine with 1-Phenylethyl Bromide
Reaction Conditions and Stoichiometry
The primary amine undergoes alkylation with 1-phenylethyl bromide under modified conditions from. Key steps include:
-
Solvent : Acetonitrile (MeCN, 1 M) facilitates nucleophilic substitution.
-
Temperature : Reflux (82°C) for 24 hours ensures complete conversion.
-
Stoichiometry : A 2:1 ratio of 1-phenylethyl bromide to amine minimizes dialkylation.
Yields reach 73–85% after extraction with dichloromethane (DCM) and drying over MgSO₄.
Challenges in Monoalkylation
Primary amines are prone to over-alkylation, forming tertiary amines. Strategies to mitigate this include:
-
Excess Amine : A 3:1 molar excess of trans-cinnamylamine drives monoalkylation.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances reactivity in biphasic systems.
Enzymatic Synthesis via Acyltransferase-Mediated Conjugation
Bacterial Pathway Engineering
Escherichia coli strains expressing 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl transferase (SHT) conjugate cinnamoyl-CoA with 1-phenylethylamine. Optimized parameters include:
Yield and Limitations
The enzymatic route produces 101.9 mg/L N-(1-phenylethyl)-trans-cinnamylamine but requires exogenous substrate supplementation. Scaling remains challenging due to enzyme inhibition at high cinnamic acid concentrations (>0.4 mM).
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Purification |
|---|---|---|---|---|
| Heck Reaction + Alkylation | 55–65% | >95% trans | Gram-scale | Acid-base extraction |
| Enzymatic Conjugation | 101.9 mg/L | Not reported | Lab-scale | Centrifugation |
Mechanistic Insights and Side Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
